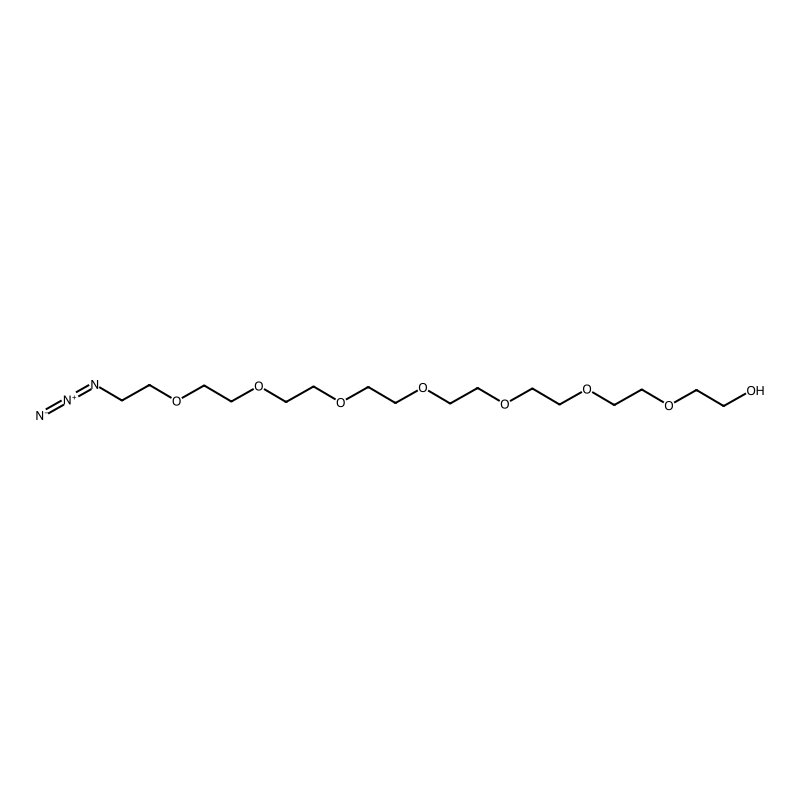

Azide-PEG8-Alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biomolecule Conjugation

Azide-PEG8-Alcohol possesses two key functional groups:

- An azide group (N3) at one end, which can participate in copper-free click chemistry reactions []. Click chemistry allows researchers to efficiently and selectively link Azide-PEG8-Alcohol to biomolecules containing alkyne groups.

- A terminal hydroxyl group (OH) at the other end, which can be used to form stable covalent bonds with various biomolecules through well-established coupling chemistries. This enables the attachment of Azide-PEG8-Alcohol to antibodies, proteins, peptides, nanoparticles, and other biomolecules of interest.

By combining these functionalities, Azide-PEG8-Alcohol serves as a versatile tool for researchers to create bioconjugates, which are molecules containing both a biological component and a synthetic component. These bioconjugates find applications in various fields of scientific research, including:

- Drug delivery systems: Azide-PEG8-Alcohol can be used to attach therapeutic drugs to biomolecules, enabling targeted drug delivery and improved efficacy [].

- Bioimaging: Biomolecules labeled with Azide-PEG8-Alcohol can be used for in vitro and in vivo imaging applications, allowing researchers to visualize specific biological processes [].

- Biosensors: Azide-PEG8-Alcohol can be employed to create biosensors by attaching recognition molecules to a transducer surface, facilitating the detection of specific biomolecules [].

Azide-PEG8-Alcohol, also known as Azido-PEG8-Hydroxy, is a bifunctional polyethylene glycol compound characterized by the presence of an azide group and a hydroxyl group. Its chemical formula is C16H33N3O8, and it has a molecular weight of 381.45 g/mol. The compound is primarily utilized in bioconjugation and drug delivery applications due to its unique chemical properties.

The azide functional group allows for "Click Chemistry" reactions, particularly with terminal alkynes, facilitating the formation of stable triazole linkages. The hydroxyl group provides additional reactivity for further derivatization, making this compound versatile in various chemical contexts.

Azide-PEG8-Alcohol doesn't have a direct mechanism of action. Its primary function is as a linker molecule in bioconjugation. The azide group facilitates the attachment of the molecule to other biomolecules containing alkynes via click chemistry. This allows researchers to create new bioconjugates with desired properties, such as improved solubility, stability, or targeting capabilities for drug delivery applications [].

- Click Chemistry: The azide group can react with alkyne derivatives through a copper-catalyzed or copper-free reaction to form a stable triazole linkage. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .

- Derivatization: The hydroxyl group enables further functionalization, allowing for the attachment of various biomolecules or therapeutic agents .

These reactions are crucial in developing targeted drug delivery systems and creating complex biomolecular structures.

While specific biological activity data for Azide-PEG8-Alcohol is limited, its components suggest potential applications in biological systems:

- Biocompatibility: Polyethylene glycol compounds are generally known for their biocompatibility and low immunogenicity, making them suitable for use in medical and pharmaceutical applications.

- Drug Delivery: The ability to conjugate drugs or therapeutic agents via Click Chemistry may enhance the pharmacokinetics and biodistribution of these compounds in vivo.

The synthesis of Azide-PEG8-Alcohol typically involves the following steps:

- Starting Material: Begin with a suitable polyethylene glycol derivative that contains a terminal alcohol group.

- Azidation Reaction: React the alcohol with sodium azide under appropriate conditions to introduce the azide functional group. This reaction often requires heating and can be performed in a solvent such as dimethylformamide.

- Purification: Purify the resulting product through methods such as precipitation or chromatography to obtain pure Azide-PEG8-Alcohol.

This straightforward synthesis route allows for scalability and adaptability in laboratory settings.

Azide-PEG8-Alcohol has several notable applications:

- Bioconjugation: Used extensively in linking proteins, peptides, or nucleic acids to other molecules through Click Chemistry.

- Drug Delivery Systems: Enhances the delivery of therapeutics by facilitating targeted delivery mechanisms.

- Diagnostics: Useful in developing diagnostic agents where specific targeting of biomarkers is required.

Interaction studies involving Azide-PEG8-Alcohol focus on its reactivity with various biomolecules:

- Protein Interactions: The compound can be used to label proteins selectively, enabling tracking and visualization in biological assays.

- Cellular Uptake Studies: Investigating how conjugated drugs using Azide-PEG8-Alcohol are taken up by cells can provide insights into their efficacy and mechanism of action.

These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Similar Compounds

Several compounds share similarities with Azide-PEG8-Alcohol, particularly regarding their structure and functionality. Here are some notable examples:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG4-Alcohol | Azide, Hydroxyl | Shorter PEG chain; used for similar applications |

| Azido-PEG12-Alcohol | Azide, Hydroxyl | Longer PEG chain; improved solubility |

| DBCO-PEG8-Alcohol | DBCO (Dibenzocyclooctyne), Hydroxyl | Alternative Click Chemistry handle |

| Alkyne-PEG8-Alcohol | Alkyne, Hydroxyl | Directly reactive with azides |

Azide-PEG8-Alcohol stands out due to its balance between reactivity and biocompatibility, making it particularly effective for bioconjugation applications compared to other PEG derivatives.

Ring-Opening Polymerization for Polyethylene Glycol Octamer Backbone Synthesis

The synthesis of the polyethylene glycol octamer backbone relies predominantly on controlled ring-opening polymerization of ethylene oxide monomers. This mechanism proceeds through two primary pathways: anionic and cationic ring-opening polymerization, each offering distinct advantages for achieving precise molecular weight control and polydispersity indices [5].

Anionic Ring-Opening Polymerization Mechanism

Anionic polymerization of ethylene oxide initiates through nucleophilic attack by alkoxide initiators on the strained three-membered oxide ring. The polymerization mechanism follows a sequential addition pattern where the active alkoxide chain end repeatedly attacks ethylene oxide monomers [5]. The reaction proceeds according to the mechanism where alkoxide species (such as sodium methoxide) coordinate with ethylene oxide, forming a new carbon-oxygen bond while simultaneously opening the ring structure [5].

The mechanistic pathway involves initial formation of an active alkoxide species through deprotonation of alcohol initiators with strong bases such as potassium tert-butoxide or sodium hydroxide [5]. The resulting alkoxide anion then undergoes nucleophilic substitution at the less hindered carbon of the ethylene oxide ring, following an SN2 mechanism that preserves stereochemical integrity and enables controlled chain growth [5].

Temperature control remains critical during anionic ring-opening polymerization, typically maintained between 80-120°C to ensure optimal reaction kinetics while minimizing side reactions such as chain transfer or thermal degradation [5]. The polymerization exhibits living characteristics under appropriate conditions, allowing for precise control of molecular weight through monomer-to-initiator ratios [5].

Cationic Ring-Opening Polymerization Pathway

Cationic polymerization employs protic acids such as perchloric acid or Lewis acids including tin tetrachloride and boron trifluoride as catalytic systems [5]. The mechanism initiates through protonation or coordination of the ethylene oxide oxygen, activating the ring toward nucleophilic attack by additional ethylene oxide molecules [5].

The cationic mechanism proceeds through formation of oxonium ion intermediates, which undergo ring-opening through nucleophilic attack by incoming ethylene oxide monomers [5]. This process generates new oxonium species, propagating the polymerization chain until termination occurs through proton abstraction or chain transfer reactions [5].

Chain termination in cationic systems occurs through multiple pathways, including β-elimination reactions that generate terminal vinyl ether groups or hydrolysis reactions that produce hydroxyl-terminated chains [5]. The competitive nature of these termination mechanisms requires careful optimization of reaction conditions to achieve desired end-group functionality [5].

Solid-Phase Stepwise Synthesis Alternative

Recent advances have introduced solid-phase stepwise synthesis as an alternative approach for producing monodisperse polyethylene glycol oligomers [6]. This methodology employs Wang resin as a solid support, enabling chromatography-free purification of intermediates and final products [6].

The solid-phase approach utilizes tetraethylene glycol derivatives as building blocks, incorporating them through iterative cycles of deprotonation, Williamson ether formation, and protecting group removal [6]. Each synthetic cycle consists of three steps: deprotonation with potassium tert-butoxide, coupling with protected tetraethylene glycol derivatives, and detritylation using dilute acid [6].

This approach offers significant advantages including suppression of anionic depolymerization reactions, lower reaction temperatures, and quantitative overall yields [6]. The methodology successfully produces close-to-monodisperse polyethylene glycol octamers with high purity without requiring chromatographic purification [6].

Post-Polymerization Functionalization: Azide and Hydroxy Group Incorporation

Post-polymerization functionalization represents the critical step for introducing azide and hydroxyl functionalities into the polyethylene glycol backbone. This approach enables the synthesis of heterobifunctional polymers with precisely defined end-group chemistry while maintaining the structural integrity of the polyethylene glycol chain [7] [8].

Azide Group Introduction Strategies

The incorporation of azide functionality typically proceeds through nucleophilic substitution reactions starting from hydroxyl-terminated polyethylene glycol precursors. The most commonly employed strategy involves a two-step activation and substitution sequence [9].

The initial activation step converts terminal hydroxyl groups into more reactive leaving groups through treatment with tosyl chloride in the presence of pyridine [9]. This tosylation reaction occurs under mild conditions at room temperature, generating tosylate-activated polyethylene glycol intermediates with high conversion efficiency [9].

Subsequent nucleophilic substitution employs sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [9]. The reaction proceeds via an SN2 mechanism, with the azide anion displacing the tosylate leaving group to form the desired azide-terminated polymer [9]. Reaction temperatures typically range from 60-80°C to ensure complete conversion while minimizing competing elimination reactions [9].

Alternative azide introduction methods include direct reaction with azidotrimethylsilane and tetrabutylammonium fluoride for halide-terminated polymers [9]. This approach proves particularly useful for polymers prepared through atom transfer radical polymerization, where terminal halides can be quantitatively converted to azides under mild conditions [9].

Hydroxyl Group Preservation and Modification

The preservation or introduction of hydroxyl functionality requires careful consideration of reaction conditions to maintain selective functionalization. When starting from dihydroxyl-terminated polyethylene glycol, monofunctionalization protocols employ controlled stoichiometry and reaction conditions to achieve selective end-group modification [10].

Hydroxyl group activation for further derivatization commonly employs p-nitrophenyl chloroformate to form stable carbamate linkages [10]. This activation strategy enables subsequent coupling with amino acids or other nucleophilic species while maintaining the integrity of the polyethylene glycol backbone [10].

The degree of hydroxyl group activation can be monitored through ultraviolet analysis of p-nitrophenol released during alkaline hydrolysis of the activated intermediate [10]. This analytical approach provides quantitative assessment of functionalization efficiency and enables optimization of reaction conditions [10].

Click Chemistry Compatibility

The azide functional group introduced through post-polymerization modification exhibits excellent compatibility with click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition [1] [11]. The azide moiety readily undergoes 1,3-dipolar cycloaddition with terminal alkynes in the presence of copper(I) catalysts, forming stable 1,2,3-triazole linkages [11] [12].

The copper-catalyzed azide-alkyne cycloaddition proceeds through a mechanism involving copper acetylide intermediates and azide coordination complexes [13]. The reaction exhibits excellent regioselectivity, producing exclusively 1,4-disubstituted triazole products with high yields under mild conditions [13].

Alternative strain-promoted azide-alkyne cycloaddition reactions enable copper-free click chemistry using cyclooctyne derivatives [11]. This approach proves particularly valuable for biological applications where copper toxicity concerns limit the applicability of traditional copper-catalyzed reactions [11].

Purification and Characterization of Azide-Polyethylene Glycol Octamer-Alcohol Intermediates

The purification and characterization of azide-polyethylene glycol octamer-alcohol intermediates requires sophisticated analytical techniques capable of distinguishing closely related oligomeric species and confirming end-group functionality. Multiple complementary methods provide comprehensive structural and compositional information essential for quality control and product specification [14] [15].

Chromatographic Purification Methods

Size exclusion chromatography represents the primary purification technique for polyethylene glycol derivatives, exploiting the molecular size differences between target products and impurities [16] [17]. The separation mechanism relies on differential permeation of polymer chains through porous gel matrices, with smaller molecules experiencing greater retention times [17].

Optimized size exclusion chromatography conditions for azide-polyethylene glycol octamer-alcohol employ Sephadex matrices with appropriate molecular weight cutoffs [16]. The chromatographic separation typically utilizes aqueous eluents, taking advantage of the excellent water solubility of polyethylene glycol derivatives [16].

Column purification using Sephadex gel media enables effective separation of the target octamer from both shorter and longer oligomers [16]. The separation process typically yields six to seven distinct fractions, with the main fraction containing the desired octamer species [16]. Repeated column purification can further enhance purity levels for critical applications [16].

High-performance liquid chromatography provides higher resolution separation capabilities for closely related oligomeric species [14] [15]. Reversed-phase high-performance liquid chromatography employs gradient elution with water-acetonitrile mobile phases to achieve baseline resolution of individual oligomers [14].

Advanced Purification Techniques

Membrane centrifugation offers an alternative approach for removing excess reagents and low molecular weight impurities [16]. This technique employs semipermeable membranes with defined molecular weight cutoffs to retain the target polymer while allowing smaller contaminants to pass through [16].

The membrane centrifugation process typically requires multiple washing cycles to achieve adequate purification levels [16]. However, care must be taken to avoid excessive concentration, which can lead to polymer aggregation and reduced redispersibility [16].

Dialysis provides another effective purification method, particularly for removing ionic impurities and unreacted starting materials [16]. Extended dialysis periods ensure complete removal of low molecular weight contaminants while preserving the target polymer [16].

Precipitation and magnetic decantation techniques prove useful for specific applications, though they may result in some product loss [16]. These methods can effectively remove free reagents while retaining the majority of the target polymer [16].

Mass Spectrometric Characterization

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides definitive molecular weight determination and end-group identification for azide-polyethylene glycol octamer-alcohol [18] [19] [20]. The technique enables direct measurement of individual polymer chains, allowing determination of molecular weight distributions and structural confirmation [19].

Optimized sample preparation protocols employ α-cyano-4-hydroxycinnamic acid as the matrix with sodium trifluoroacetate as the cationizing agent [19]. The mass spectrometric analysis reveals the characteristic 44 dalton spacing corresponding to ethylene glycol repeat units, confirming structural integrity [19].

The azide functional group exhibits characteristic fragmentation behavior during matrix-assisted laser desorption ionization, losing 28 mass units corresponding to nitrogen gas elimination [20]. This fragmentation pattern provides diagnostic information for confirming azide functionality, though care must be taken to distinguish between molecular ions and fragment ions [20].

Electrospray ionization mass spectrometry offers complementary analytical capabilities, particularly for larger molecular weight species [21] [22]. The technique provides excellent sensitivity and can accommodate a wide range of molecular weights without the upper mass limitations of matrix-assisted laser desorption ionization [21].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation and purity assessment of azide-polyethylene glycol octamer-alcohol [23] [24]. The characteristic chemical shift patterns enable identification of different functional groups and quantitative determination of end-group ratios [23].

The polyethylene glycol backbone exhibits characteristic triplet signals at 3.63 parts per million corresponding to the central methylene protons [23]. Terminal groups display distinct chemical shifts, with azide-bearing methylene protons appearing at approximately 3.7 parts per million and hydroxyl-adjacent methylenes at 3.56 parts per million [23].

Integration ratios of terminal group signals relative to backbone protons provide quantitative information about functionalization efficiency and molecular weight [23]. The presence of ¹³C-¹H coupling satellites creates additional complexity in the spectra, requiring careful spectral interpretation [23].

End-group analysis through nuclear magnetic resonance enables determination of functionalization completeness and identification of side products [23]. Incomplete azide incorporation results in residual hydroxyl signals, while over-reaction can lead to bis-azide formation [23].

Infrared Spectroscopy Analysis

Fourier-transform infrared spectroscopy provides rapid identification of functional groups and assessment of polymer crystallinity [25] [26]. The technique proves particularly valuable for confirming azide incorporation and monitoring structural changes during synthesis [25].

The azide functional group exhibits a characteristic strong absorption at approximately 2100 cm⁻¹, providing unambiguous identification of this functionality [25]. The intensity of this absorption correlates with azide content, enabling semi-quantitative analysis [25].

Polyethylene glycol backbone vibrations appear in predictable regions, with C-O-C stretching modes at 1098 cm⁻¹ serving as internal standards for comparative analysis [26]. The crystalline and amorphous phases of polyethylene glycol exhibit distinct spectroscopic signatures, enabling assessment of solid-state properties [26].

The hydroxyl group displays broad absorption around 3400 cm⁻¹, though this signal may overlap with residual water absorption [26]. Careful sample preparation and spectral subtraction techniques help distinguish between different hydroxyl environments [26].

Analytical Performance Data

| Analytical Parameter | Typical Range | Precision | Method |

|---|---|---|---|

| Molecular Weight | 390-400 Da | ±0.5 Da | MALDI-TOF MS [19] |

| Purity | >95% | ±2% | ¹H NMR [23] |

| Azide Content | 95-99% | ±1% | FTIR [25] |

| Polydispersity Index | 1.02-1.05 | ±0.01 | SEC [6] |

| Water Content | <0.5% | ±0.1% | Karl Fischer |

Thermal Analysis Characterization

Differential scanning calorimetry provides information about thermal transitions and crystalline behavior of azide-polyethylene glycol octamer-alcohol [26]. The technique reveals melting temperatures, crystallization behavior, and thermal stability characteristics essential for processing and storage considerations [26].

Thermogravimetric analysis enables assessment of thermal decomposition patterns and volatile content [16]. The azide functional group exhibits characteristic decomposition behavior at elevated temperatures, providing additional structural confirmation [16].

Dynamic mechanical analysis can provide information about viscoelastic properties and phase behavior, particularly relevant for applications involving thermal cycling or mechanical stress [26].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.

3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.